3-氟苯甲酰肼

描述

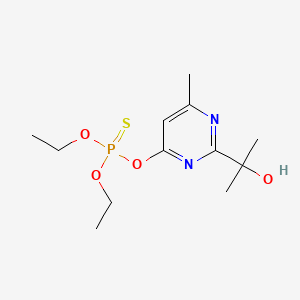

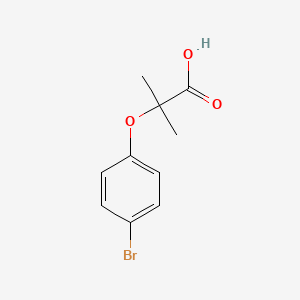

3-Fluorobenzhydrazide is a synthetic organic compound with the molecular formula C7H7FN2O . It is also known as 3-Fluorobenzoic hydrazide and N-(3-Fluorophenyl) hydrazinecarboxamide.

Synthesis Analysis

3-Fluorobenzhydrazide can be synthesized as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The synthesis of hydrazides was achieved by a one-pot conventional method where benzoic acid or its derivative was dissolved in ethanol .

Molecular Structure Analysis

The molecular weight of 3-Fluorobenzhydrazide is 154.1417 . The IUPAC Standard InChI is InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) . The CAS Registry Number is 499-55-8 .

科学研究应用

Organic Synthesis

3-Fluorobenzhydrazide: is a valuable intermediate in organic synthesis. It is used to synthesize various organic compounds, including polyamides, polyurethanes, and polyesters . Its ability to act as a building block for complex molecules makes it indispensable in the creation of polymers with specific properties tailored for different applications.

Drug Discovery

In the realm of drug discovery, 3-Fluorobenzhydrazide plays a crucial role as a precursor in the synthesis of potential pharmacological agents . Its incorporation into drug candidates can influence the pharmacokinetic and pharmacodynamic profiles, potentially leading to the development of new medications with enhanced efficacy and safety.

Chemical Biology

3-Fluorobenzhydrazide: is utilized in chemical biology research to study and manipulate biological systems . It can be used to design and synthesize molecules that interact with biological targets, aiding in the understanding of biological processes and the development of therapeutic agents.

Catalyst in Organic Reactions

This compound serves as a catalyst in various organic reactions, facilitating the formation of aryl-aryl bonds, carbon-carbon bonds, and carbon-nitrogen bonds . As a proton acceptor, it is involved in the synthesis of amides and other nitrogen-containing compounds, which are prevalent in many organic molecules.

Analytical Chemistry

In analytical chemistry, 3-Fluorobenzhydrazide is employed as a reagent. Its properties allow for the activation of aryl halides in the presence of a base, which is useful in various chemical analyses and reactions .

Fluorescent Dye Production

The compound’s role extends to the production of fluorescent dyes. These dyes are significant in a variety of applications, including biological imaging, where they help in visualizing and tracking biological processes in real-time .

Each of these applications demonstrates the versatility and importance of 3-Fluorobenzhydrazide in scientific research. Its multifaceted uses span across different fields, highlighting its significance as a compound in both industrial and research settings. The molecular formula of 3-Fluorobenzhydrazide is

C7H7FN2O C_7H_7FN_2O C7H7FN2O

, and it has a molecular weight of 154.14 g/mol .作用机制

- 3-Fluorobenzhydrazide is a hydrazide building block derived from benzoic acid . While specific primary targets haven’t been extensively studied for this compound, it likely interacts with various cellular components due to its reactivity.

- Hydrazide derivatives, including 3-Fluorobenzhydrazide , are bioactive. For instance, isoniazid (an antibiotic for tuberculosis) contains a hydrazide moiety and exhibits therapeutic effects .

Target of Action

Mode of Action

属性

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzhydrazide | |

CAS RN |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)